4-Aminooctanoic acid;hydrochloride 4-Aminooctanoic acid;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC10464046
InChI: InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H
SMILES: CCCCC(CCC(=O)O)N.Cl
Molecular Formula: C8H18ClNO2
Molecular Weight: 195.69 g/mol

4-Aminooctanoic acid;hydrochloride

CAS No.:

Cat. No.: VC10464046

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

4-Aminooctanoic acid;hydrochloride -

Specification

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
IUPAC Name 4-aminooctanoic acid;hydrochloride
Standard InChI InChI=1S/C8H17NO2.ClH/c1-2-3-4-7(9)5-6-8(10)11;/h7H,2-6,9H2,1H3,(H,10,11);1H
Standard InChI Key GFQZJUOQIGREEP-UHFFFAOYSA-N
SMILES CCCCC(CCC(=O)O)N.Cl
Canonical SMILES CCCCC(CCC(=O)O)N.Cl

Introduction

Structural and Molecular Characteristics

4-Aminooctanoic acid hydrochloride consists of an eight-carbon aliphatic chain with an amino group (-NH₂) at the fourth carbon and a carboxyl group (-COOH) at the terminal position, neutralized as a hydrochloride salt. Key molecular features include:

PropertyValue/DescriptionSource Analogy
Molecular FormulaC₈H₁₈ClNO₂Derived from ,
Molecular Weight~211.7 g/mol (calculated)Based on C₉H₁₀ClNO₂
CAS NumberNot widely reported
Structural FeaturesAliphatic chain, zwitterionic potential (ionization effects)

The hydrochloride salt enhances solubility in polar solvents, a trait observed in 4-aminobutyric acid hydrochloride (solubility: ~500 mg/mL in water) . The amino and carboxyl groups confer pH-dependent ionization, influencing hydration and volumetric properties as seen in α,ω-aminocarboxylic acids .

Synthesis and Production Strategies

Chemical Synthesis Pathways

While no direct synthesis protocols for 4-aminooctanoic acid hydrochloride are documented, methods for analogous hydrochlorinated amino acids suggest viable routes:

Boc-Protected Amination
A procedure for 4-aminobutyric acid hydrochloride involves deprotection of Boc-protected precursors in dichloromethane (CH₂Cl₂) and 1,4-dioxane under inert atmospheres . For 4-aminooctanoic acid, a similar approach could use Boc-octanoic acid derivatives, followed by HCl-mediated deprotection.

General Procedure (Adapted from ):

  • Dissolve Boc-4-aminooctanoic acid in CH₂Cl₂.

  • Add 4M HCl in 1,4-dioxane, stir at 20°C for 20–60 minutes.

  • Evaporate solvents to isolate the hydrochloride salt.

Yield Considerations:
Reaction efficiency depends on steric effects from the longer carbon chain, potentially reducing yields compared to shorter analogs like 4-aminobutyric acid .

Enzymatic and Sustainable Approaches

Engineered glutamate dehydrogenases (GDHs) have been used to synthesize (R)-4-aminopentanoic acid from levulinic acid with >99% enantiomeric excess . Extending this to 4-aminooctanoic acid would require substrate engineering for longer-chain keto acids. Key steps include:

  • Substrate Modification: Use octanoic acid derivatives (e.g., 4-ketooctanoic acid) as substrates.

  • Enzyme Engineering: Mutate GDH residues (e.g., K116Q/N348M in Escherichia coli GDH) to accommodate bulkier substrates .

Physicochemical and Thermodynamic Properties

Volumetric and Compressibility Profiles

Studies on α,ω-aminocarboxylic acids reveal that ionization of terminal groups significantly affects partial molar volumes (V°) and adiabatic compressibilities (Kₛ) . For 4-aminooctanoic acid hydrochloride:

  • Neutralization Effects: Protonation of the amino group (-NH₃⁺) and deprotonation of the carboxylate (-COO⁻) alter hydration shells, reducing V° by ~10–15 cm³/mol compared to the non-ionized form .

  • pH Dependence: At physiological pH (7.4), the compound exists as a zwitterion, with compressibility contributions from electrostricted water molecules .

Thermal Stability and Solubility

Data from 4-aminocinnamic acid hydrochloride (melting point: 265–270°C ) suggest moderate thermal stability for 4-aminooctanoic acid hydrochloride. Solubility in water is expected to exceed 200 mg/mL, akin to 4-aminobutyric acid hydrochloride .

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